![molecular formula C22H25FN2O2 B4542556 N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4542556.png)
N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Description
This compound is part of a broader class of chemicals studied for their potential applications in various fields, including medicinal chemistry. The interest in this molecule stems from its unique structure, which incorporates a piperidine ring, a fluorobenzoyl group, and an ethyl-methylphenyl group. These components contribute to its distinct physical and chemical properties, making it a valuable subject for research.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of radiolabeled compounds for PET imaging studies, which shares similarities with the synthesis pathway that might be employed for our compound of interest (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques like X-ray diffraction. Sanjeevarayappa et al. (2015) characterized a related compound, revealing its crystalline structure and intermolecular interactions, which might offer insights into the structural analysis of N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions at the piperidine or fluorobenzoyl moiety. Babu et al. (2015) synthesized novel derivatives involving a piperazine moiety, showcasing the type of reactions that might be applicable to our compound of interest, including cyclization and substitution reactions (Babu et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding a compound's behavior in different environments. The analysis conducted by Özbey et al. (1998) on a related compound provides a methodology for determining these properties, which could be applied to N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide (Özbey et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for potential applications in drug design and other fields. The study by Walsh et al. (1990) on the synthesis and evaluation of derivatives for antiallergy activity highlights the type of chemical property analysis that might be relevant for our compound (Walsh et al., 1990).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-3-16-8-6-7-15(2)20(16)24-21(26)17-11-13-25(14-12-17)22(27)18-9-4-5-10-19(18)23/h4-10,17H,3,11-14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUTWORBDXRDDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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